molecular formula C34H23N2OP B8144125 Phen-NaDPO

Phen-NaDPO

Cat. No. B8144125
M. Wt: 506.5 g/mol
InChI Key: OAOXYBSWOZWDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phen-NaDPO is a useful research compound. Its molecular formula is C34H23N2OP and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phen-NaDPO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phen-NaDPO including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrocatalytic Oxidation and Biofuel Cells : A 2015 study by Korani, Salimi, and Hadadzadeh found that a nickel-phendione complex attached to carbon nanotubes, acting as a redox mediator, can effectively catalyze the electrocatalytic oxidation of NADH. This makes it an efficient bioanode for glucose/oxygen compartment-less biofuel cell design (Korani, Salimi, & Hadadzadeh, 2015).

  • Quantum Dot Light-Emitting Diodes : Ding et al. (2016) discovered that Phen-NaDPO can improve the external quantum efficiencies in quantum dot light-emitting diodes (QD-LEDs) by 25%, and current efficiency by 44% and 52%, respectively (Ding et al., 2016).

  • Optoelectronics : A 2017 study by Chen et al. demonstrated that Phen-NaDPO might serve as a robust electron-transport material for optoelectronics, offering comparable performance to BPhen in blue sky fluorescent and green phosphorescent OLEDs (Chen et al., 2017).

  • Organic Solar Cells : Zhang et al. (2016) reported that Phen-NaDPO-based self-organized cathode interface layers can efficiently fabricate inverted organic solar cells with a 5.4% photoelectric efficiency (Zhang et al., 2016).

  • Selective Ion Recognition and Sensing : Gayathri and Kumar (2014) found that Phen-dione on a multiwalled carbon nanotube-modified glassy carbon electrode demonstrated selective recognition of copper ion by catalyzing the hydrogen peroxide reduction reaction (Gayathri & Kumar, 2014).

  • Near-Infrared Luminescent Nanocomposites : Feng et al. (2010) identified potential applications of Nd(DBM)(3)phen-MMS and Yb(DBM)(3)phen-MMS nanocomposites in laser systems, optical amplifiers, drug delivery, and optical imaging (Feng et al., 2010).

  • Crystal Growth and Non-Linear Optical Efficiency : Meenakshisundaram et al. (2008) noted that 1,10-Phenanthroline increases metastable zone width and assists in the bulk growth of ADP and KDP crystals, although it depresses the NLO efficiency (Meenakshisundaram et al., 2008).

  • Enhancing Efficiency in Organic Solar Cells : Seitkhan et al. (2019) found that using a Phen-NaDPO:Sn(SCN)2 blend as an electron transport layer in organic solar cells led to a significant increase in power conversion efficiency, from 12.6% to 13.5% (Seitkhan et al., 2019).

  • Chemosensing of Ions : Alreja and Kaur (2016) discussed how 1,10-phenanthroline ligands act as chemosensors for cations and anions, providing tools for sensing these ions in environmental and biological systems (Alreja & Kaur, 2016).

  • Genetic Research and Epidemiology : The PhenX Toolkit, as mentioned in multiple studies, is a set of high-quality, well-established measures for use in large-scale genomic studies. It increases statistical power for identifying variants associated with complex diseases and gene-gene and gene-environment interactions, thus facilitating cross-study analysis and enhancing data interoperability (Hamilton et al., 2011) (Stover et al., 2010) (Krzyzanowski et al., 2021).

properties

IUPAC Name

3-(6-diphenylphosphorylnaphthalen-2-yl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H23N2OP/c37-38(30-9-3-1-4-10-30,31-11-5-2-6-12-31)32-18-17-25-20-26(14-15-27(25)22-32)29-21-28-16-13-24-8-7-19-35-33(24)34(28)36-23-29/h1-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOXYBSWOZWDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)C5=CN=C6C(=C5)C=CC7=C6N=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(1,10-Phenanthrolin-3-yl)-2-naphthyl]diphenylphosphine Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.